molecular formula C23H42O3 B1598787 Tetrahydrofurfuryl oleate CAS No. 5420-17-7

Tetrahydrofurfuryl oleate

Cat. No.: B1598787
CAS No.: 5420-17-7
M. Wt: 366.6 g/mol
InChI Key: GIPDEPRRXIBGNF-KTKRTIGZSA-N
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Description

Tetrahydrofurfuryl oleate is an ester compound formed from the reaction between tetrahydrofurfuryl alcohol and oleic acid. It is known for its unique chemical structure, which includes a tetrahydrofuran ring and a long-chain fatty acid. This compound is used in various applications due to its stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl oleate is synthesized through an esterification reaction between tetrahydrofurfuryl alcohol and oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated, and water is continuously removed. The final product is purified through distillation or other separation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the oleic acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the ester functional group.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or alcohols replace the ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of tetrahydrofurfuryl alcohol and oleic acid.

    Substitution: Formation of amides or new esters.

Scientific Research Applications

Tetrahydrofurfuryl oleate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of biocompatible materials and as a carrier for bioactive compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl oleate involves its interaction with various molecular targets. In biological systems, it can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The tetrahydrofuran ring provides stability, while the oleate moiety facilitates interactions with lipid membranes, aiding in the transport of bioactive compounds.

Comparison with Similar Compounds

    Tetrahydrofurfuryl acetate: Similar in structure but with an acetate group instead of oleate.

    Furfuryl oleate: Contains a furan ring instead of a tetrahydrofuran ring.

    Methyl oleate: Lacks the tetrahydrofuran ring, having a simpler ester structure.

Uniqueness: Tetrahydrofurfuryl oleate is unique due to the presence of both a tetrahydrofuran ring and a long-chain fatty acid. This combination imparts unique properties such as enhanced stability, biocompatibility, and functional versatility, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

oxolan-2-ylmethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPDEPRRXIBGNF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5420-17-7
Record name Tetrahydrofurfuryl oleate
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URL https://commonchemistry.cas.org/detail?cas_rn=5420-17-7
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Record name Tetrahydrofurfuryl oleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4843
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Record name Tetrahydrofurfuryl oleate
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Record name TETRAHYDROFURFURYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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